molecular formula C15H11BN2O3S B8276306 4-((2-Cyanobenzo[d]thiazol-6-yloxy)methyl)phenylboronic acid

4-((2-Cyanobenzo[d]thiazol-6-yloxy)methyl)phenylboronic acid

Cat. No. B8276306
M. Wt: 310.1 g/mol
InChI Key: YVBFNEVBWGYMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08937183B2

Procedure details

To a solution of 6-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzo[d]thiazole-2-carbonitrile (PBI 4472) (0.26 g, 0.66 mmol) in acetone (40 ml), a suspension of sodium periodate (0.43 g, 1.99 mmol), ammonium acetate (0.11 g, 1.33 mmol) in water (40 ml) was added at room temperature. The thick suspension was allowed to stir at room temperature for 18 hours. All solvent was evaporated, and the residue was dissolved in DMF. The suspension was centrifuged, and the clean solution was purified by prep-HPLC with acetonitrile/10% ammonium acetate to give the product as a white crystal (0.15 g, 72%). 1H NMR (300 MHz, DMSO, δ): 8.15 (d, J=9.0 Hz, 1H), 8.04 (s, 2H), 7.97 (d, J=3.0 Hz, 1H), 7.80 (d, J=9.0 Hz, 2H), 7.41 (m, 3H), 5.23 (s, 2H); MS (ESI) m/z 311.1.
Name
6-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzo[d]thiazole-2-carbonitrile
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)[O:5][B:4]([C:9]2[CH:27]=[CH:26][C:12]([CH2:13][O:14][C:15]3[CH:25]=[CH:24][C:18]4[N:19]=[C:20]([C:22]#[N:23])[S:21][C:17]=4[CH:16]=3)=[CH:11][CH:10]=2)[O:3]1.I([O-])(=O)(=O)=O.[Na+].C([O-])(=O)C.[NH4+]>CC(C)=O.O>[C:22]([C:20]1[S:21][C:17]2[CH:16]=[C:15]([O:14][CH2:13][C:12]3[CH:26]=[CH:27][C:9]([B:4]([OH:3])[OH:5])=[CH:10][CH:11]=3)[CH:25]=[CH:24][C:18]=2[N:19]=1)#[N:23] |f:1.2,3.4|

Inputs

Step One
Name
6-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzo[d]thiazole-2-carbonitrile
Quantity
0.26 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(COC2=CC3=C(N=C(S3)C#N)C=C2)C=C1)C
Name
Quantity
0.43 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
0.11 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
CUSTOM
Type
CUSTOM
Details
All solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DMF
CUSTOM
Type
CUSTOM
Details
the clean solution was purified by prep-HPLC with acetonitrile/10% ammonium acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C=1SC2=C(N1)C=CC(=C2)OCC2=CC=C(C=C2)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.